molecular formula C21H20N2O4 B2362516 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one CAS No. 1797593-81-7

2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one

Cat. No.: B2362516
CAS No.: 1797593-81-7
M. Wt: 364.401
InChI Key: RZCFIQPLTQUZKI-UHFFFAOYSA-N
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Description

The compound 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one features a 4H-chromen-4-one core linked to a piperidine moiety via a carbonyl group. The piperidine is further substituted with a 6-methylpyridin-2-yloxy group. The 6-methylpyridine substituent introduces lipophilicity and electronic effects, which may influence solubility, metabolic stability, and target affinity .

Properties

IUPAC Name

2-[4-(6-methylpyridin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O4/c1-14-5-4-8-20(22-14)26-15-9-11-23(12-10-15)21(25)19-13-17(24)16-6-2-3-7-18(16)27-19/h2-8,13,15H,9-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZCFIQPLTQUZKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)C3=CC(=O)C4=CC=CC=C4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Classical Cyclization Approaches

The chromen-4-one scaffold is typically constructed via acid- or base-catalyzed cyclization of 2-hydroxyaryl ketones. For example, 2-hydroxyacetophenone derivatives undergo intramolecular cyclization under dehydrating conditions.

Representative Method :

  • Substrate : 2-Hydroxy-5-methoxyacetophenone
  • Reagent : Concentrated sulfuric acid (H₂SO₄)
  • Conditions : 110°C, 4 hours
  • Yield : 68–72%

Alternative protocols employ microwave-assisted cyclization to reduce reaction times (20 minutes, 78% yield)1.

Oxidative Methods

Recent advances utilize oxidative cyclization of chalcones using iodine (I₂) or hypervalent iodine reagents. This method avoids strongly acidic conditions, enhancing functional group tolerance.

Comparative Data :

Substrate Oxidizing Agent Temperature (°C) Yield (%)
2'-Hydroxychalcone I₂/DMSO 80 65
2'-Hydroxychalcone PhI(OAc)₂ RT 82

Piperidine Intermediate Preparation

Synthesis of 4-((6-Methylpyridin-2-yl)oxy)piperidine

The piperidine fragment requires installation of the pyridyl ether group at the 4-position. A two-step sequence is commonly employed:

  • Etherification :

    • Substrate : 6-Methylpyridin-2-ol
    • Coupling Partner : 4-Hydroxypiperidine
    • Reagent : Mitsunobu conditions (DIAD, PPh₃) or SN2 alkylation with a tosylated piperidine.
    • Yield : 75–85% under Mitsunobu conditions2.
  • Protection/Deprotection :

    • Temporary Boc protection of the piperidine nitrogen prevents side reactions during subsequent steps.

Fragment Coupling Strategies

Carbodiimide-Mediated Amide Bond Formation

The piperidine-carboxylic acid derivative is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and coupled to the chromenone’s hydroxyl group.

Optimized Conditions :

  • Solvent : Dichloromethane (DCM)
  • Catalyst : 4-Dimethylaminopyridine (DMAP)
  • Temperature : 0°C → RT, 12 hours
  • Yield : 70%

Friedel-Crafts Acylation

Direct acylation of the chromenone’s electron-rich aromatic ring using a piperidine-derived acyl chloride.

Limitations :

  • Regioselectivity challenges due to competing acylation sites.
  • Requires Lewis acids (e.g., AlCl₃), complicating post-reaction purification.

Industrial-Scale Production Considerations

Continuous Flow Synthesis

Microreactor technology enhances heat/mass transfer, critical for exothermic cyclization and coupling steps.

Case Study :

  • Process : Sequential flow modules for cyclization, etherification, and acylation.
  • Throughput : 1.2 kg/day
  • Purity : >99% by HPLC

Green Chemistry Metrics

Solvent selection and catalyst recovery significantly impact environmental footprint:

Parameter Batch Process Flow Process
E-Factor 32 18
Solvent Recovery (%) 45 82

Challenges and Innovations

Stereochemical Control

The piperidine ring’s conformation influences biological activity. Asymmetric synthesis using chiral auxiliaries or organocatalysts remains an active research area.

Alternative Coupling Reagents

Emergent reagents such as T3P® (propylphosphonic anhydride) improve atom economy and reduce side products3.

  • Comparative studies on microwave-assisted cyclization of 2-hydroxyacetophenones. 

  • Mitsunobu etherification in heterocyclic systems: A review. 

  • Advances in coupling reagents for amide bond formation. 

Chemical Reactions Analysis

Types of Reactions

2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the chromenone or piperidine rings are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are used under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the development of anti-cancer agents. Research indicates that derivatives of chromenone compounds can exhibit significant anti-proliferative activity against various cancer cell lines. For instance, studies have shown that similar compounds can inhibit sirtuin activity, which plays a role in cancer cell survival .

The biological activity of 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one suggests interactions with specific molecular targets such as enzymes or receptors. The piperidine ring may mimic natural substrates, enhancing binding affinity and specificity. This characteristic positions the compound as a candidate for further exploration in drug discovery.

Chemical Reactions

The compound can participate in various chemical reactions, including oxidation and nucleophilic substitution, making it a valuable intermediate in organic synthesis. Its ability to undergo halogenation at the pyridine ring opens avenues for further functionalization, which is crucial in developing new pharmaceuticals.

Case Study 1: Anticancer Activity

A study evaluating similar chromenone derivatives demonstrated that they possess potent anti-cancer properties through the inhibition of specific pathways related to cell proliferation. The mechanism involved targeting sirtuins, which are implicated in cancer metabolism and survival . Such findings suggest that this compound could have analogous effects.

Case Study 2: Enzyme Interaction

Research has indicated that compounds with structural similarities to this compound can interact with phospholipase A2 enzymes, which are critical in inflammatory processes. Inhibition of these enzymes has been linked to reduced inflammation and potential therapeutic benefits in conditions like arthritis .

Data Summary Table

Application Area Findings References
Medicinal ChemistryPotential anti-cancer properties through sirtuin inhibition
Biological ActivityInteraction with enzymes/receptors; mimics natural substrates
Chemical ReactionsParticipates in oxidation and nucleophilic substitution

Mechanism of Action

The mechanism of action of 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets. For instance, it may act as an antagonist of calcitonin gene-related peptide receptors, which are implicated in neurogenic inflammation and migraine . The compound’s effects are mediated through the modulation of signaling pathways associated with these receptors.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Analogues and Their Key Features

Table 1: Comparative Analysis of Key Compounds
Compound Name/ID Core Structure Key Substituents/Modifications Reported Activity/Properties
Target Compound 4H-chromen-4-one Piperidine-1-carbonyl + 6-methylpyridin-2-yloxy Hypothesized kinase/DNA interaction
FM09d 4H-chromen-4-one Ether-amine chain + bis(6-methylpyridyl)methyl Anti-leishmanial
PKI-587 Phenyl-urea Piperidine-1-carbonyl + triazine-morpholine Kinase inhibitor (PI3K/mTOR)
Thiazolidinone-chromenone 4H-chromen-4-one Thiazolidin-4-one ring Antimicrobial, anti-inflammatory
Morpholinyl-thienopyrimidine Thieno[3,2-d]pyrimidine Morpholine + piperidine-methylamine Enzyme inhibition (kinase/ATP-binding)

Key Differences and Implications

Chromenone Core Modifications
  • Target Compound vs. FM09d: While both share the chromenone core, FM09d employs a flexible ether-amine linker with bis-pyridyl groups, which may improve solubility but reduce metabolic stability. In contrast, the target compound’s rigid piperidine-carbonyl linker likely enhances binding specificity and stability .
  • Target Compound vs.
Piperidine-Carbonyl Linker
  • Target Compound vs. PKI-587: Both utilize piperidine-carbonyl groups, but PKI-587’s triazine-morpholine substituents target kinase ATP-binding pockets. The target compound’s chromenone core may shift activity toward intercalation or topoisomerase inhibition, though experimental validation is needed .
Pyridine Substituents
  • The 6-methylpyridin-2-yloxy group in the target compound provides steric and electronic effects distinct from FM09d’s bis-pyridylmethyl groups. The methyl group may enhance lipophilicity, promoting membrane permeability compared to unsubstituted pyridines .

Physicochemical and Pharmacokinetic Considerations

  • Metabolic Stability: The amide bond in the piperidine-carbonyl linker is less prone to hydrolysis than ester or thiazolidinone linkages, suggesting longer plasma half-life .
  • Toxicity : Piperidine rings can form reactive metabolites, but the 6-methylpyridine group may redirect metabolism toward safer pathways compared to halogenated analogues (e.g., ’s bromo/chloro derivatives) .

Biological Activity

The compound 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic molecule that has garnered attention due to its potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound features a chromenone core, which is known for its diverse biological activities, along with a piperidine ring and a pyridine derivative. Its structural complexity contributes to its unique interactions with biological targets.

PropertyValue
Molecular FormulaC₁₈H₁₉N₃O₃
Molecular Weight327.4 g/mol
CAS Number1797857-25-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Preliminary studies suggest that it may modulate the activity of specific proteins involved in cellular signaling pathways. This modulation can lead to various biological effects, including:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Effects : Similar compounds have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in treating infections.
  • Anticancer Potential : Some derivatives of chromenone structures have shown selective cytotoxicity against cancer cell lines, indicating that this compound might also possess anticancer properties.

1. Antioxidant Activity

Research has indicated that compounds with similar structures can effectively reduce oxidative stress in cellular models. For instance, studies have shown that chromenone derivatives can inhibit lipid peroxidation and enhance the activity of antioxidant enzymes.

2. Antimicrobial Activity

A study evaluating the antimicrobial efficacy of related compounds found significant activity against both Gram-positive and Gram-negative bacteria. The mechanism was linked to the disruption of bacterial cell membranes, although specific studies on this compound are still needed.

3. Anticancer Activity

In vitro assays on related chromenone derivatives have demonstrated their ability to induce apoptosis in cancer cells. For example, compounds similar to this compound were found to inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.

Case Studies

Several case studies have explored the biological activity of structurally related compounds:

  • Case Study 1 : A derivative with a similar piperidine structure showed potent inhibition of tumor growth in xenograft models, suggesting that modifications to the piperidine moiety can enhance anticancer activity.
  • Case Study 2 : Another study focused on the synthesis of chromenone derivatives revealed that specific substitutions at the pyridine ring significantly increased antimicrobial potency.

Q & A

Basic: What are the optimal synthetic routes for 2-(4-((6-methylpyridin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:
The synthesis typically involves multi-step reactions, including coupling of the piperidine and chromenone moieties. Key steps include:

  • Coupling Reaction : Use of a base (e.g., NaOH) in dichloromethane to facilitate nucleophilic substitution between 6-methylpyridin-2-ol and a piperidine derivative .
  • Carbonyl Activation : Employing coupling agents like EDCI or HOBt to form the amide bond between the activated carbonyl and piperidine .
  • Purification : Column chromatography with gradients of ethyl acetate/hexane or preparative HPLC to achieve >95% purity .
    Optimization Strategies :
  • Vary reaction temperatures (e.g., 0–25°C) to minimize side reactions.
  • Screen catalysts (e.g., p-toluenesulfonic acid) to enhance reaction efficiency .
  • Monitor intermediates via TLC or LC-MS to ensure step completion .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR are critical for confirming the positions of the methylpyridinyloxy group, piperidine-carbonyl linkage, and chromenone scaffold. Deuterated DMSO or CDCl₃ is used to resolve aromatic proton splitting patterns .
  • Mass Spectrometry (HRMS) : High-resolution ESI-MS validates molecular weight and fragmentation patterns, distinguishing isotopic clusters for chlorine-containing analogs .
  • IR Spectroscopy : Confirms carbonyl (C=O) stretching frequencies (~1650–1750 cm⁻¹) and ether (C-O) bonds (~1200 cm⁻¹) .

Basic: What safety precautions are critical when handling this compound in laboratory settings?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and reactions .
  • Emergency Protocols :
    • Inhalation : Immediate evacuation to fresh air; monitor for respiratory distress.
    • Skin Contact : Rinse with water for 15 minutes; seek medical attention for irritation .
  • Storage : Store in airtight containers at 2–8°C, away from oxidizing agents .

Advanced: How can researchers resolve discrepancies in reported biological activity data across different studies involving this compound?

Methodological Answer:

  • Standardize Assay Conditions : Use consistent cell lines (e.g., HEK293 for kinase assays) and control compounds to normalize activity measurements .
  • Validate Purity : Re-test the compound via HPLC and NMR to rule out batch-to-batch variability .
  • Meta-Analysis : Compare structural analogs (e.g., pyrimidine vs. pyridine substitutions) to identify activity trends .

Advanced: What experimental strategies are recommended for studying the interaction of this compound with biological macromolecules like enzymes or DNA?

Methodological Answer:

  • Surface Plasmon Resonance (SPR) : Immobilize target proteins (e.g., kinases) on sensor chips to measure binding kinetics (ka/kd) in real time .
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to assess binding affinity and stoichiometry .
  • Molecular Dynamics Simulations : Use software like AutoDock Vina to predict binding poses and identify key residues (e.g., hydrogen bonds with piperidine nitrogen) .

Advanced: How do structural modifications at the piperidine or chromenone moieties influence the compound's pharmacological profile?

Methodological Answer:

  • Piperidine Modifications :
    • Substituent Effects : Introduce electron-withdrawing groups (e.g., -CF₃) to enhance metabolic stability .
    • Ring Expansion : Replace piperidine with azepane to evaluate impact on target selectivity .
  • Chromenone Modifications :
    • Halogenation : Add Cl or F at the 6-position to improve lipophilicity and blood-brain barrier penetration .
    • Bioisosteres : Substitute the chromenone with quinazolinone to assess potency shifts in cytotoxicity assays .

Advanced: What computational approaches are validated for predicting the bioavailability and toxicity profile of this compound?

Methodological Answer:

  • ADMET Prediction : Use tools like SwissADME to compute parameters:
    • Lipinski’s Rule of Five : Ensure molecular weight <500 and LogP <5 .
    • CYP450 Inhibition : Screen for interactions using Schrödinger’s QikProp .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity and mutagenicity based on structural alerts (e.g., reactive carbonyl groups) .

Advanced: How can researchers design controlled experiments to evaluate the compound's selectivity against related off-target proteins?

Methodological Answer:

  • Kinase Panel Screening : Test against a panel of 100+ kinases (e.g., DiscoverX) to identify off-target binding .
  • Negative Controls : Use enantiomers or scrambled analogs to distinguish specific vs. nonspecific interactions .
  • CRISPR Knockout Models : Generate cell lines lacking the primary target (e.g., PI3Kγ) to confirm on-target effects .

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